molecular formula C12H9F3N2O4 B2725777 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide CAS No. 866137-02-2

2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide

Cat. No.: B2725777
CAS No.: 866137-02-2
M. Wt: 302.209
InChI Key: COZZDQJATFYRJY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide is a complex organic compound characterized by its trifluoroacetamide group and a tetrahydro[1,3]dioxolo[4,5-g]isoquinoline core[_{{{CITATION{{{_1{2,2,2-TRIFLUORO-N-(5-OXO-5,6,7,8-TETRAHYDRO[1,3]DIOXOLO4,5-G ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide typically involves multiple steps, starting with the construction of the tetrahydro[1,3]dioxolo[4,5-g]isoquinoline core. This can be achieved through a series of reactions including cyclization, oxidation, and reduction processes. The trifluoroacetamide group is then introduced through a reaction with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the efficient formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoroacetamide group makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be utilized to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine

In the medical field, 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide has potential as a therapeutic agent. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamide group can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Trifluoroacetamide derivatives: : Other compounds with trifluoroacetamide groups share similar properties and applications.

  • Isoquinoline derivatives: : Compounds with isoquinoline cores are structurally related and may have similar biological activities.

Uniqueness

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide stands out due to its specific combination of the trifluoroacetamide group and the tetrahydro[1,3]dioxolo[4,5-g]isoquinoline core. This unique structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-N-(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c13-12(14,15)11(19)17-7-3-16-10(18)6-2-9-8(1-5(6)7)20-4-21-9/h1-2,7H,3-4H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZZDQJATFYRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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